molecular formula C17H22BrNO3 B112639 1-Boc-4-(4-Bromobenzoyl)piperidine CAS No. 439811-37-7

1-Boc-4-(4-Bromobenzoyl)piperidine

Cat. No. B112639
M. Wt: 368.3 g/mol
InChI Key: CJXZBFPDZDHCJT-UHFFFAOYSA-N
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Description

1-Boc-4-(4-Bromobenzoyl)piperidine is a chemical compound with the molecular formula C17H22BrNO3 and a molecular weight of 368.27 . It is a solid substance that is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 1-Boc-4-(4-Bromobenzoyl)piperidine is 1S/C17H22BrNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Boc-4-(4-Bromobenzoyl)piperidine has a predicted boiling point of 452.3±40.0 °C and a predicted density of 1.325±0.06 g/cm3 . It is a solid substance that is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Nitrogen-Containing Compounds : N-Boc-piperidin-4-one reacts with aromatic aldehydes to form nitrogen-containing 1,5-diketones. These compounds are significant in the synthesis of aza derivatives and hydroxypyran structures (Akimova, Deryabin, & Trofimenko, 2015).

  • Development of Heterocyclic Amino Acids : Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized as novel heterocyclic amino acids, useful as building blocks in chemical synthesis (Matulevičiūtė et al., 2021).

  • Spectroscopic Characterization : 1-Benzyl-4-(N-Boc-amino)piperidine was characterized using various spectroscopic methods, providing insights into its molecular structure and reactivity (Janani et al., 2020).

Pharmacological Applications

  • Anticonvulsive Effects : L-Proline amides derived from BOC-L-proline and heterocyclic amines, including 4-(4-Fluorobenzoyl)piperidine, were synthesized and tested for their anticonvulsive properties (Silhánková et al., 1996).

  • Anticancer Agent Synthesis : Ethyl 4-piperidinecarboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as potential anticancer agents (Rehman et al., 2018).

  • HIV-1 Inhibitors : Bicyclic piperidine-based compounds were synthesized and evaluated for their potential as HIV-1 inhibitors, indicating the broad therapeutic applications of such compounds (Dai, 2011).

Other Applications

  • Microwave-Mediated Cross-Couplings : Boc-protected (piperazin-1-ylmethyl)biaryls were synthesized via microwave-mediated Suzuki–Miyaura coupling, showcasing the utility of such compounds in advanced synthetic methodologies (Spencer et al., 2011).

  • Synthesis of Dendritic G-2 Melamines : Novel dendritic G-2 melamines comprising piperidine motifs were synthesized, displaying the potential of these compounds in the development of complex molecular structures (Sacalis et al., 2019).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXZBFPDZDHCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628761
Record name tert-Butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(4-Bromobenzoyl)piperidine

CAS RN

439811-37-7
Record name tert-Butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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